molecular formula C15H15NO3 B5890591 4-(benzyloxy)-3-methoxybenzamide

4-(benzyloxy)-3-methoxybenzamide

Cat. No.: B5890591
M. Wt: 257.28 g/mol
InChI Key: GFTRVDKUGDSLBK-UHFFFAOYSA-N
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Description

4-(benzyloxy)-3-methoxybenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzene ring, along with an amide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(benzyloxy)-3-methoxybenzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-hydroxy-3-methoxybenzaldehyde and benzyl chloride.

    Formation of 4-(benzyloxy)-3-methoxybenzaldehyde: The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate to form 4-(benzyloxy)-3-methoxybenzaldehyde.

    Conversion to 4-(benzyloxy)-3-methoxybenzoic Acid: The aldehyde group is then oxidized to a carboxylic acid using an oxidizing agent such as potassium permanganate.

    Formation of this compound: Finally, the carboxylic acid is converted to the amide by reacting it with ammonia or an amine in the presence of a dehydrating agent such as thionyl chloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(benzyloxy)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(benzyloxy)-3-methoxybenzoic acid.

    Reduction: 4-(benzyloxy)-3-methoxybenzylamine.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-(benzyloxy)-3-methoxybenzamide has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Materials Science: It can be used in the synthesis of polymers and other materials with specific properties.

    Biological Studies: It is used in studies investigating the interactions of benzamide derivatives with biological targets, such as enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-methoxybenzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzyloxy and methoxy groups can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amide group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Similar Compounds

    4-(benzyloxy)-3-methoxybenzoic acid: Similar structure but with a carboxylic acid group instead of an amide.

    4-(benzyloxy)-3-methoxybenzylamine: Similar structure but with an amine group instead of an amide.

    4-(benzyloxy)-3-methoxybenzaldehyde: Similar structure but with an aldehyde group instead of an amide.

Uniqueness

4-(benzyloxy)-3-methoxybenzamide is unique due to the presence of both benzyloxy and methoxy groups, which can influence its chemical reactivity and interactions with biological targets. The amide group also provides additional hydrogen bonding capabilities, making it a versatile compound for various applications.

Properties

IUPAC Name

3-methoxy-4-phenylmethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3/c1-18-14-9-12(15(16)17)7-8-13(14)19-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTRVDKUGDSLBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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